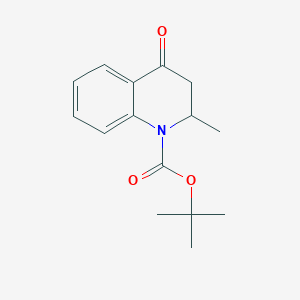

tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-10-9-13(17)11-7-5-6-8-12(11)16(10)14(18)19-15(2,3)4/h5-8,10H,9H2,1-4H3 |

InChI Key |

OHBYOXMCVJKGFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the tert-butyl group: This step might involve the alkylation of the quinoline core using tert-butyl bromide in the presence of a strong base.

Oxidation and reduction steps: These steps are used to introduce the oxo group and reduce other functional groups as needed.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Temperature control: Maintaining optimal temperatures for each reaction step.

Catalysts: Using appropriate catalysts to speed up the reactions.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxides.

Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Properties

Quinoline derivatives, including tert-butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have demonstrated antimicrobial activity. Research indicates that these compounds can disrupt cellular processes by interacting with DNA and enzymes, making them candidates for developing new antimicrobial agents.

2. Antiviral and Anticancer Activities

Studies suggest that this compound may possess antiviral and anticancer properties. Its ability to interact with specific biological targets allows it to potentially inhibit the growth of cancer cells or viruses. For instance, quinoline derivatives have been shown to exhibit activity against various cancer cell lines in vitro.

3. Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in metabolic pathways related to diseases. This includes potential applications in treating conditions such as Alzheimer’s disease through inhibition of acetylcholinesterase .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through reactions such as the Pfitzinger reaction.

- Alkylation : Introducing the tert-butyl group using tert-butyl bromide in the presence of a strong base.

- Oxidation/Reduction Steps : These steps are essential for introducing the oxo group and modifying other functional groups as needed.

Industrial Applications

1. Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing more complex molecules used in drug formulations. Its derivatives are explored for their therapeutic effects against various diseases.

2. Agrochemicals and Dyes

The compound's unique chemical structure makes it suitable for developing agrochemicals and dyes, expanding its utility beyond medicinal applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or cellular receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

The following analysis compares structural analogs of tert-butyl-substituted dihydroquinoline derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural and Substituent Variations

Key analogs include:

- tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Features 6-chloro and 3-fluoro substituents, synthesized via fluorination with NFSI. Melting point: 101–105°C .

- tert-Butyl 6-iodo-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2j): Contains 6-iodo and 3-fluoro groups; higher melting point (113–117°C) due to increased halogen size and polarity .

- Methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Replaces the tert-butyl group with a methyl ester, resulting in a lower-melting oil .

Physicochemical Properties

Key Observations :

- Halogen Effects : Fluorine and iodine at position 6 increase polarity and melting points compared to benzyl or methyl groups.

- Steric Bulk: The tert-butyl group enhances solubility in nonpolar solvents compared to methyl esters.

Stability and Reactivity

Biological Activity

tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO3, with a molecular weight of approximately 261.32 g/mol. The compound features a unique quinoline structure that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 179898-90-9 |

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. Research has indicated that this compound exhibits significant activity against various bacterial strains. Its mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Antiviral Properties

The compound has shown promise in antiviral applications as well. Studies suggest that quinoline derivatives can inhibit viral replication by interacting with viral enzymes or host cell receptors. The specific interactions of this compound with viral targets are still under investigation but are believed to be crucial for its antiviral efficacy.

Anticancer Potential

Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with DNA synthesis and repair mechanisms .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within cells. This binding alters metabolic pathways and cellular processes, leading to therapeutic effects against diseases such as cancer and infections.

Case Studies

Several studies have reported on the biological activity of similar quinoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound .

- Antiviral Activity : Another study highlighted the antiviral effects of quinoline compounds against influenza viruses, indicating that structural modifications could enhance efficacy .

- Cancer Cell Inhibition : Research involving various quinoline derivatives showed promising results in inhibiting cancer cell growth in vitro, with some compounds inducing apoptosis in breast cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. Here are notable examples:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | C14H18BrNO2 | 0.99 |

| tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | C15H19NO3 | 0.80 |

| tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C15H20N2O3 | 0.80 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their reactivity and biological activity.

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Boc | Boc₂O, DMAP, DCM | RT, 24h, Ar | 65–80 | |

| Microwave-assisted | Boc₂O, DMF, catalyst | 100°C, 30min | 70–85 |

Microwave-assisted synthesis (e.g., for related compounds) reduces reaction times while maintaining yields >70% .

Basic: How can researchers characterize the stereochemistry and confirm optical purity of derivatives?

Key methodologies include:

- Chiral SFC/HPLC : Resolves enantiomers and quantifies enantiomeric excess (e.g., 92% ee achieved via SFC) .

- Optical rotation : Measured using polarimetry (e.g., [α]D²⁸ = -2.0 for a chiral analog) .

- X-ray crystallography : Resolves absolute configuration (use SHELX for refinement; R-factor <5% indicates high reliability) .

Q. Table 2: Characterization Data for Analogous Compounds

| Technique | Parameters | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 7.56 (d, J=8.4 Hz) | |

| Chiral SFC | AD-H column, CO₂/MeOH | ee = 92% |

Advanced: What approaches resolve contradictions in NMR data for substituted dihydroquinoline derivatives?

Contradictions often arise from overlapping signals or unexpected substituent effects. Strategies include:

2D NMR (COSY, HSQC): Assigns proton-carbon correlations (e.g., resolved diastereotopic protons in δ 2.79–2.70 ppm ).

Variable-temperature NMR : Reduces signal broadening caused by slow conformational exchange.

Comparative analysis : Cross-reference with literature (e.g., tert-butyl 6-chloro derivatives show upfield shifts in ¹³C NMR ).

Basic: What in vitro assays screen biological activity?

Initial screening should prioritize:

- Enzyme inhibition assays : Target enzymes relevant to observed activities (e.g., opioid receptors for analogs ).

- Cell viability assays (MTT/XTT): Test cytotoxicity (IC₅₀ values for anticancer activity ).

- Molecular docking : Predict binding modes to guide assay design (e.g., interactions with lipid-regulating targets ).

Advanced: How do 2-position substituents affect derivatization reactivity?

- Electron-withdrawing groups (e.g., -F): Increase electrophilicity at the 4-oxo position, facilitating nucleophilic attacks (e.g., fluorinated analogs show enhanced reactivity in amination ).

- Electron-donating groups (e.g., -OCH₃): Stabilize intermediates, improving yields in Pd-catalyzed cross-couplings (e.g., Suzuki reactions ).

Q. Table 3: Substituent Effects on Reactivity

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| -F | Asymmetric amination | 74 | |

| -OCH₃ | Suzuki coupling | 82 |

Advanced: What computational methods predict binding affinity?

- Molecular docking (AutoDock, Glide): Models ligand-protein interactions (e.g., µ-opioid receptor binding ).

- MD simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories recommended).

- QSAR models : Relate structural features (e.g., logP, PSA) to bioactivity .

Advanced: How to optimize enantioselective synthesis?

- Chiral catalysts : Iridium complexes enable >90% ee in asymmetric amination (e.g., tert-butyl (S)-6-(pyrrolidinyl) derivatives ).

- Kinetic resolution : Separate enantiomers using enzymes (e.g., lipases) or chiral stationary phases.

Advanced: What techniques elucidate unexpected byproducts?

- HRMS : Identifies molecular formulas (e.g., [M+Na]⁺ = 382.2003 ).

- LC-MS : Monitors reaction progress and detects intermediates .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1738 cm⁻¹ ).

Advanced: How to validate crystallographic data?

- SHELXL refinement : Achieves R₁ < 5% for high-resolution structures .

- Twinned data handling : Use SHELXD for deconvolution of overlapping reflections .

- Validation tools : CheckCIF verifies structural integrity against IUCr standards.

Advanced: How to analyze competing reaction mechanisms?

- Isotopic labeling : Traces reaction pathways (e.g., ¹⁸O labeling for oxidation steps).

- DFT calculations : Models transition states and activation energies (e.g., for cyclization barriers ).

- Kinetic profiling : Monitors intermediate formation via time-resolved LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.